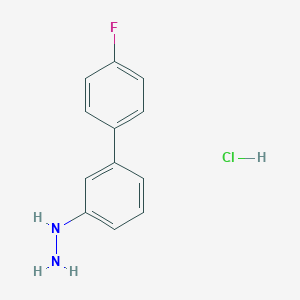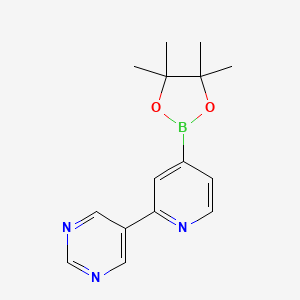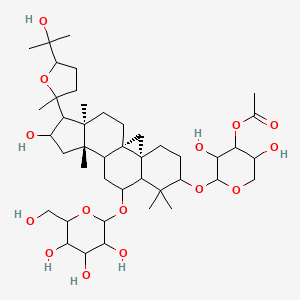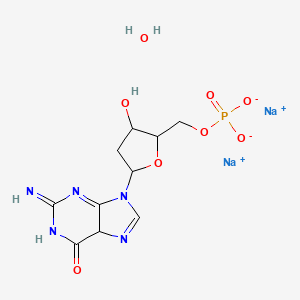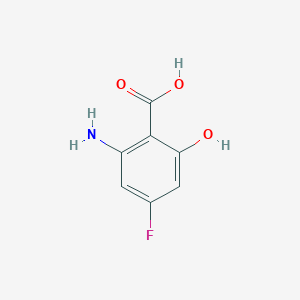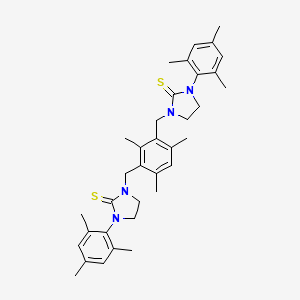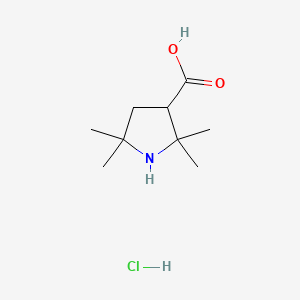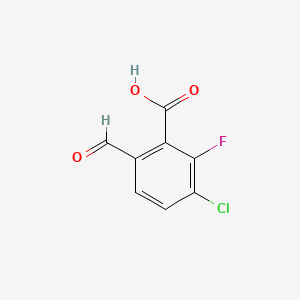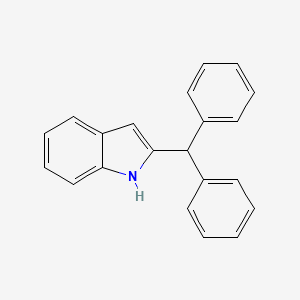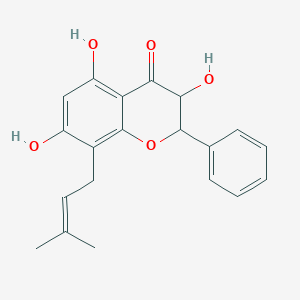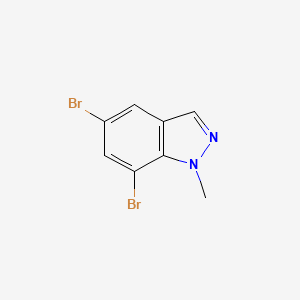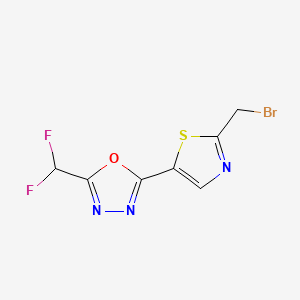
2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a thiazole ring, an oxadiazole ring, and bromomethyl and difluoromethyl substituents, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of the bromomethyl group. The oxadiazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the rings.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted thiazole derivatives, while oxidation reactions can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and oxadiazole derivatives, such as:
- 2-(2-(Chloromethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole
- 2-(2-(Bromomethyl)thiazol-5-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-(2-(Bromomethyl)thiazol-5-yl)-5-(methyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(2-(Bromomethyl)thiazol-5-yl)-5-(difluoromethyl)-1,3,4-oxadiazole lies in its combination of bromomethyl and difluoromethyl substituents, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where these functional groups play a critical role.
Eigenschaften
Molekularformel |
C7H4BrF2N3OS |
|---|---|
Molekulargewicht |
296.09 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)-1,3-thiazol-5-yl]-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H4BrF2N3OS/c8-1-4-11-2-3(15-4)6-12-13-7(14-6)5(9)10/h2,5H,1H2 |
InChI-Schlüssel |
SNQDAWXDBHSEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)CBr)C2=NN=C(O2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
